Jak3-IN-9 -

Jak3-IN-9

Catalog Number: EVT-12552250
CAS Number:
Molecular Formula: C17H23N5O4S
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jak3-IN-9 is a selective inhibitor targeting Janus kinase 3 (JAK3), which plays a crucial role in various cellular signaling pathways, particularly those associated with immune responses. The compound is designed to covalently interact with JAK3, providing a mechanism for selective inhibition that is beneficial in therapeutic contexts, especially for autoimmune diseases and certain cancers. The development of Jak3-IN-9 was informed by the need for more specific inhibitors that can modulate JAK3 activity without significantly affecting other kinases in the JAK family.

Source and Classification

Jak3-IN-9 is classified as a covalent kinase inhibitor. It is derived from structure-based drug design strategies aimed at exploiting the unique features of the JAK3 enzyme, particularly its active site and the presence of a unique cysteine residue (Cys909) that allows for selective binding. The compound has been synthesized and characterized in various studies focusing on its efficacy and selectivity against JAK3 compared to other kinases such as JAK1, JAK2, and tyrosine kinase 2 (TYK2) .

Synthesis Analysis

The synthesis of Jak3-IN-9 involves several key steps that utilize organic chemistry techniques to construct the compound from simpler precursors. The process generally begins with 2,4,5-trichloropyrimidine, which undergoes a series of substitutions and modifications:

  1. Substitution Reactions: The initial chlorinated pyrimidine is reacted with 3-nitrobenzyl amine under basic conditions to introduce an aromatic amine group.
  2. Further Modifications: A second substitution replaces another chloride with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline under acidic conditions.
  3. Reduction and Acrylation: The nitro group is reduced to an amine via hydrogenation, followed by acrylation to yield Jak3-IN-9.

This synthetic route has been optimized to achieve high yields and purity, making it suitable for further biological evaluations .

Molecular Structure Analysis

Jak3-IN-9 features a complex molecular structure characterized by several functional groups that enhance its interaction with the JAK3 enzyme:

  • Core Structure: The compound contains an anilinopyrimidine moiety that facilitates binding through bidentate hydrogen bonds with key residues in the active site of JAK3.
  • Covalent Warhead: The acrylamide warhead forms a covalent bond with Cys909, which is critical for its selectivity and inhibitory action.

The co-crystal structure of Jak3-IN-9 bound to JAK3 has been resolved at a resolution of 2.9 Å, confirming these interactions and providing insights into the binding mechanism .

Chemical Reactions Analysis

Jak3-IN-9 primarily functions through covalent modification of Cys909 in the JAK3 enzyme. This irreversible binding inhibits the kinase activity by preventing substrate phosphorylation. The reaction can be summarized as follows:

  1. Binding: Jak3-IN-9 approaches JAK3's active site.
  2. Covalent Bond Formation: The acrylamide moiety reacts with Cys909, forming a stable covalent bond.
  3. Inhibition: This modification leads to a conformational change in JAK3 that inhibits its ability to phosphorylate downstream substrates.

This mechanism has been validated through various biochemical assays showing significant reductions in JAK3 activity following treatment with Jak3-IN-9 .

Mechanism of Action

The mechanism by which Jak3-IN-9 exerts its effects involves several key processes:

  1. Target Engagement: Upon administration, Jak3-IN-9 selectively binds to the active site of JAK3 due to its structural compatibility.
  2. Covalent Modification: The formation of a covalent bond with Cys909 effectively locks the enzyme in an inactive state.
  3. Signal Transduction Inhibition: By inhibiting JAK3, Jak3-IN-9 disrupts downstream signaling pathways mediated by cytokines such as interleukin-2 and interleukin-15, which are critical for immune cell proliferation and differentiation.

This targeted inhibition is particularly useful in treating conditions where JAK3 plays a pathological role, such as autoimmune diseases .

Physical and Chemical Properties Analysis

Jak3-IN-9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: Demonstrates stability under physiological conditions but undergoes rapid degradation when exposed to strong nucleophiles due to its covalent nature.

These properties are essential for its formulation into therapeutic agents .

Applications

Jak3-IN-9 has significant potential applications in scientific research and therapeutic development:

  1. Autoimmune Disorders: Its selective inhibition of JAK3 makes it a promising candidate for treating diseases like rheumatoid arthritis and psoriasis.
  2. Cancer Therapy: By modulating immune responses through JAK3 inhibition, it may enhance anti-tumor immunity or reduce tumor-promoting inflammation.
  3. Research Tool: Jak3-IN-9 serves as a valuable tool for studying JAK-dependent signaling pathways in various biological contexts.

Properties

Product Name

Jak3-IN-9

IUPAC Name

[4-[[5-carbamoyl-4-[[(2R)-3-methylbutan-2-yl]amino]pyrimidin-2-yl]amino]phenyl] methanesulfonate

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C17H23N5O4S/c1-10(2)11(3)20-16-14(15(18)23)9-19-17(22-16)21-12-5-7-13(8-6-12)26-27(4,24)25/h5-11H,1-4H3,(H2,18,23)(H2,19,20,21,22)/t11-/m1/s1

InChI Key

PPLPVIMTEDXJNJ-LLVKDONJSA-N

Canonical SMILES

CC(C)C(C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C

Isomeric SMILES

C[C@H](C(C)C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.